4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
CAS No.:
Cat. No.: VC15906531
Molecular Formula: C11H9N5O2S
Molecular Weight: 275.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9N5O2S |
|---|---|
| Molecular Weight | 275.29 g/mol |
| IUPAC Name | 4-(2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H9N5O2S/c1-6-9(7-5-19-11(12)14-7)15-4-2-3-8(16(17)18)10(15)13-6/h2-5H,1H3,(H2,12,14) |
| Standard InChI Key | GQTKXKQMJXKUDL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=C(C2=N1)[N+](=O)[O-])C3=CSC(=N3)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-(2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine, reflects its hybrid architecture:
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Imidazopyridine core: A bicyclic system comprising fused imidazole and pyridine rings, substituted with a methyl group at position 2 and a nitro group at position 8.
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Thiazole moiety: A five-membered ring containing sulfur and nitrogen atoms, with an amine substituent at position 2.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₅O₂S |
| Molecular Weight | 275.29 g/mol |
| Canonical SMILES | CC1=C(N2C=CC=C(C2=N1)N+[O-])C3=CSC(=N3)N |
| InChI Key | GQTKXKQMJXKUDL-UHFFFAOYSA-N |
| PubChem CID | 40480509 |
Source: VulcanChem (2024)
The nitro group at position 8 introduces electron-withdrawing effects, potentially enhancing reactivity in biological systems, while the thiazole’s amine group offers hydrogen-bonding capabilities critical for target engagement .
Synthetic Pathways and Optimization
General Synthesis Strategies
While no explicit protocol for this compound is published, analogous imidazopyridine-thiazole hybrids are typically synthesized via:
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Bromination: Introduction of bromine to activate intermediates for cross-coupling. For example, bromination of 1-(4-chlorothiophen-2-yl)ethanone yields 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one, a precursor for thiazole formation .
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Cyclocondensation: Reaction of α-bromoketones with thiourea to form thiazole rings .
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Nitro-group introduction: Nitration of the imidazopyridine core using mixed acid (HNO₃/H₂SO₄) at controlled temperatures.
A hypothetical route for 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine might involve:
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Synthesis of 2-methylimidazo[1,2-a]pyridine followed by nitration at position 8.
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Bromination at position 3 to enable Suzuki-Miyaura coupling with a thiazol-2-amine boronic ester.
Yield optimization would require careful control of stoichiometry and reaction time, as seen in related thiazole syntheses (45%–59% yields) .
Biological Activities and Mechanisms
Antimicrobial Properties
2-Aminothiazoles demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria . The nitro group in this compound may augment redox cycling, generating reactive oxygen species detrimental to microbial pathogens.
Pharmacokinetic and Toxicity Considerations
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Oral bioavailability: 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives exhibit >50% oral bioavailability in murine models, with plasma half-lives of 4–6 hours .
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Toxicity: Piperazine-substituted analogs show no clinical toxicity in xenograft models at efficacious doses . The nitro group’s potential mutagenicity warrants rigorous genotoxicity testing.
Future Research Directions
In Vitro Profiling
Priority assays should include:
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Kinase inhibition screening: CDK4/6, Aurora kinases, and CENP-E to identify primary targets .
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Antiproliferative assays: NCI-60 cell line panel to assess potency across cancer types .
Lead Optimization
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